synthesis and properties of 3-methyloxazolidine-2,5-dione
synthesis and properties of 3-methyloxazolidine-2,5-dione
An In-Depth Technical Guide to the Synthesis and Properties of 3-Methyloxazolidine-2,5-dione
Foreword: A Modern Perspective on a Critical Monomer
3-Methyloxazolidine-2,5-dione, known more commonly in the field as sarcosine N-carboxyanhydride (Sar-NCA), represents a cornerstone monomer for the synthesis of advanced biomaterials. As the cyclic precursor to polysarcosine (pSar)—a promising and biodegradable alternative to polyethylene glycol (PEG)—the reliable synthesis and thorough understanding of Sar-NCA are paramount for innovation in drug delivery, tissue engineering, and nanomedicine.[1][2] Traditional synthetic routes, often reliant on highly toxic phosgene derivatives and requiring strictly anhydrous conditions, have presented significant barriers to widespread adoption and large-scale production.
This guide provides a comprehensive overview of 3-methyloxazolidine-2,5-dione, focusing on a modern, field-proven synthetic strategy that enhances safety and practicality. We will delve into the causality behind the procedural steps, explore the key physicochemical properties that dictate its handling and reactivity, and contextualize its primary application in the ring-opening polymerization (ROP) of polysarcosine. This document is intended for researchers and drug development professionals seeking both foundational knowledge and actionable protocols for leveraging this versatile compound.
Physicochemical and Safety Profile
A precise understanding of a compound's properties is the bedrock of successful and safe experimentation. The key characteristics of 3-methyloxazolidine-2,5-dione are summarized below.
Core Properties
The inherent structure of Sar-NCA, an N-substituted N-carboxyanhydride (NNCA), dictates its reactivity. The absence of an acidic N-H proton (unlike glycine NCA) prevents an "activated monomer" polymerization mechanism, meaning its ring-opening polymerization proceeds exclusively through the "normal amine mechanism" (NAM), which offers a higher degree of control.[3]
| Property | Value | Source(s) |
| CAS Number | 5840-76-6 | [4][5] |
| Molecular Formula | C₄H₅NO₃ | [4] |
| Molecular Weight | 115.09 g/mol | [5] |
| Physical Form | Solid, crystalline powder | |
| Melting Point | 99-100 °C | Vendor Data |
| Purity (Typical) | ≥95-97% | [5] |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DMF, NMP, DMSO) | [6][7] |
| InChI Key | PMPAXURTFMSZSN-UHFFFAOYSA-N |
Safety and Handling
As a reactive cyclic anhydride, 3-methyloxazolidine-2,5-dione requires careful handling to ensure operator safety and preserve compound integrity. It is classified as an irritant and is highly sensitive to moisture.
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GHS Pictogram : GHS07 (Exclamation Mark)
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Signal Word : Warning
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P304+P340 (IF INHALED: Remove person to fresh air), P405 (Store locked up).
Causality Behind Handling Procedures: The primary driver for the stringent handling requirements is the high reactivity of the anhydride ring. Atmospheric moisture readily hydrolyzes the ring, leading to the formation of sarcosine and the release of carbon dioxide. This not only degrades the monomer, rendering it useless for polymerization, but can also lead to pressure buildup in sealed containers.
Scientist's Insight: For optimal results in polymerization, it is crucial to handle Sar-NCA under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox. All solvents and reagents must be rigorously dried. Commercial products should be stored in a freezer at temperatures such as -20°C, under an inert atmosphere, and away from moisture.
Synthesis of 3-Methyloxazolidine-2,5-dione
While the classic Fuchs-Farthing method involving the direct phosgenation of sarcosine is historically significant, modern protocols prioritize safety and the use of more stable precursors. The following methodology is based on the in situ generation of Sar-NCA from an air- and moisture-stable urethane precursor, N-phenoxycarbonyl-N-methylglycine (Poc-Sar).[7] This approach circumvents the need for handling highly toxic phosgene derivatives and the tedious purification of the extremely moisture-sensitive NCA monomer.
Synthesis Workflow Overview
The process involves two main stages: the synthesis of the stable Poc-Sar precursor, followed by its base-assisted intramolecular cyclization to form Sar-NCA in situ, which is then immediately consumed in the polymerization reaction.
Caption: Workflow for the synthesis of Polysarcosine via an in situ generated Sar-NCA monomer.
Experimental Protocol: Synthesis of Poc-Sar Precursor
This protocol is adapted from the method described by Doriti et al. for producing the stable urethane precursor.[7]
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Reagents & Setup :
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Sarcosine
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Potassium Hydroxide (KOH) / Lithium Chloride (LiCl)
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Diphenyl Carbonate (DPC)
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Appropriate solvent (e.g., acetonitrile)
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Reaction vessel equipped with a reflux condenser and magnetic stirrer.
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-
Procedure :
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Suspend sarcosine in the chosen solvent within the reaction vessel.
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Add KOH and LiCl to the suspension. The base deprotonates the carboxylic acid, while the salt aids in solubility and reactivity.
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Add diphenyl carbonate (DPC) to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours until reaction completion (monitorable by TLC or NMR).
-
Upon completion, cool the mixture and perform an appropriate workup, typically involving acidification to precipitate the product, followed by filtration, washing, and drying.
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-
Purification : The crude Poc-Sar can be purified by recrystallization to yield a stable, white solid that can be stored for extended periods.
Causality & Trustworthiness : This two-step synthesis of Poc-Sar is robust and yields a highly pure, stable intermediate.[7] Using DPC as the carbonyl source is significantly safer than using phosgene. The stability of Poc-Sar allows for rigorous purification and characterization before its use in the moisture-sensitive cyclization and polymerization step, ensuring high-quality final polymers.
Protocol: In Situ Generation of Sar-NCA and Polymerization
This procedure leverages the stable Poc-Sar precursor to generate Sar-NCA in the same pot as the polymerization, minimizing handling of the sensitive NCA.
-
Reagents & Setup :
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N-phenoxycarbonyl-N-methylglycine (Poc-Sar)
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Primary amine initiator (e.g., benzylamine)
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Non-nucleophilic tertiary amine base (e.g., DIPEA or TEA)
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Anhydrous, high-purity solvent (e.g., DMSO, NMP)
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Schlenk line or glovebox to maintain an inert atmosphere.
-
-
Procedure :
-
Under an inert atmosphere, dissolve the Poc-Sar precursor and the primary amine initiator in the anhydrous solvent. The ratio of Poc-Sar to initiator will determine the target degree of polymerization.
-
Add the non-nucleophilic tertiary amine base (e.g., 2 vol%) to the solution at the desired reaction temperature (e.g., 60 °C).[7]
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The tertiary amine base facilitates the deprotonation of the urethane, triggering an intramolecular nucleophilic attack to form the Sar-NCA ring and release phenol as a byproduct.
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The newly formed Sar-NCA is immediately initiated by the primary amine in the mixture, beginning the ring-opening polymerization process.
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Allow the reaction to proceed for the required time (minutes to hours) to achieve the desired polymer chain length.[1][7]
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Terminate the reaction and precipitate the resulting polysarcosine by adding the reaction mixture to a non-solvent like diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
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Expertise & Validation : The key to this protocol's success is the choice of a non-nucleophilic tertiary base. A nucleophilic base could directly initiate polymerization, leading to poor control over the polymer architecture. Bases like DIPEA or TEA are sterically hindered and act purely as proton abstractors, activating the Poc-Sar for cyclization without interfering with the primary amine-initiated polymerization.[7] This ensures that polymer chains grow only from the intended initiator, leading to well-defined materials with low dispersity.
Application in Ring-Opening Polymerization (ROP)
The principal application of 3-methyloxazolidine-2,5-dione is as a monomer for the synthesis of polysarcosine, a polypeptoid with significant potential in the biomedical field due to its stealth properties, biocompatibility, and biodegradability.[2]
The Normal Amine Mechanism (NAM)
The ROP of Sar-NCA initiated by a primary amine proceeds via the Normal Amine Mechanism (NAM). This is a controlled, living polymerization process when conducted under the right conditions.
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Initiation : A primary amine initiator performs a nucleophilic attack on the C5 carbonyl of the Sar-NCA ring.
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Ring-Opening : The anhydride ring opens, forming a carbamic acid intermediate attached to the initiator.
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Decarboxylation & Propagation : The unstable carbamic acid rapidly decarboxylates, releasing CO₂ and regenerating a terminal amine group. This new amine is now the active chain end and can attack the next Sar-NCA monomer, propagating the polymer chain.
Caption: The Normal Amine Mechanism (NAM) for the Ring-Opening Polymerization of Sar-NCA.
Field Insights : The rate-determining step in this process is the nucleophilic ring-opening of the NCA, not the decarboxylation.[8] Recent studies have shown that carboxylic acids can act as bifunctional catalysts, accelerating the polymerization rate by facilitating the necessary proton transfers during the ring-opening step.[1][8] This allows for the synthesis of ultra-high molecular weight polysarcosine with exceptionally low dispersity (Đ < 1.05) under mild conditions, a significant advancement for producing high-purity biomaterials.
Conclusion
3-Methyloxazolidine-2,5-dione is more than a simple heterocyclic compound; it is an enabling monomer for the next generation of polypeptide-based biomaterials. By moving away from hazardous traditional synthesis and adopting safer, more controllable methods based on stable precursors, researchers can now more readily access high-purity polysarcosine. The detailed understanding of its properties, handling requirements, and polymerization kinetics outlined in this guide provides a solid foundation for professionals in drug development and materials science to harness the full potential of this critical molecule.
References
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Wang, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678–5692. Available at: [Link]
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Lohmann, N., & Schlaad, H. (n.d.). Synthesis of a sarcosine decablock polymer. TU Dresden. Available at: [Link]
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Wang, Z., et al. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace, The University of Queensland. Available at: [Link]
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Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(20), 3519-3522. Available at: [Link]
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Birke, A., et al. (2018). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Polymers, 10(9), 996. Available at: [Link]
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Ghorbani-Choghamarani, A., & Shiri, L. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(6), 507-509. Available at: [Link]
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